3-(2,3-dichlorophenyl)prop-2-enoic Acid
Description
3-(2,3-Dichlorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a 2,3-dichlorophenyl group at the β-position. This compound belongs to the cinnamic acid family, where structural variations in the aromatic ring significantly influence physicochemical properties and biological activity.
Such compounds are of interest in medicinal chemistry, agrochemicals, and materials science due to their ability to modulate enzyme activity or serve as synthetic intermediates.
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13) |
InChI Key |
RCEWIEGWGDHVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves specific reaction conditions and reagents. Detailed synthetic routes can be found in specialized chemical databases and publications. The preparation methods typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dichlorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.
Scientific Research Applications
3-(2,3-dichlorophenyl)prop-2-enoic Acid has a wide array of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Insights:
- Chlorine Position Effects: 2,3-Dichloro substitution: Likely induces steric hindrance and electronic effects distinct from the 3,4-dichloro isomer. The proximity of chlorine atoms may reduce solubility compared to 3,4-dichloro analogs .
Extended Conjugation :
Hybrid Systems :
- The oxazole-indole derivative (from ) demonstrates how hybrid heterocycles can amplify bioactivity, though synthetic complexity increases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
